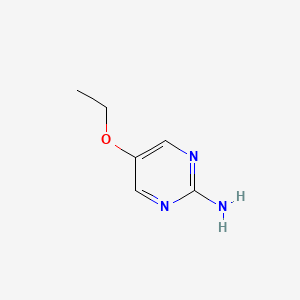

5-Ethoxypyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWGYIGTWBAKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663952 | |

| Record name | 5-Ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39268-74-1 | |

| Record name | 5-Ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethoxypyrimidin-2-amine: A Technical Guide to Its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Ethoxypyrimidin-2-amine (CAS No: 39268-74-1), an organic compound of interest in pharmaceutical research and chemical synthesis. This document details its quantitative physical data, outlines typical experimental methodologies for characterization, and presents a generalized synthetic workflow.

Core Physical and Chemical Properties

This compound is an organic compound featuring a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of an ethoxy group at the 5-position and an amino group at the 2-position dictates its chemical reactivity and physical characteristics. It typically appears as a white to light yellow or off-white crystalline powder.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values, such as molecular weight, can arise from different sources and calculations based on isotopic composition.

| Property | Value | Source(s) |

| CAS Number | 39268-74-1 | [1] |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol (also reported as 139.1552 g/mol ) | [1][2] |

| Melting Point | 164-169 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Low solubility in water; soluble in organic solvents such as alcohols and ketones. | [1] |

| Storage Condition | Room temperature, under inert atmosphere, kept in a dark place. | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard analytical techniques are employed for the characterization of pyrimidine derivatives. The following outlines the general methodologies that would be used.

Melting Point Determination

The melting point of a compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

-

Sample Preparation : A small, dry sample of the crystalline powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus : A calibrated melting point apparatus is used.

-

Measurement : The capillary tube is placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

-

Data Recording : The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[3] For this compound, this range is reported as 164-169 °C.[1]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis : ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[1][2]

-

Interpretation : The chemical shifts (δ), splitting patterns, and integration of the peaks in the ¹H NMR spectrum confirm the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. For aminopyrimidines, characteristic signals for the amino protons and the protons on the pyrimidine ring are expected.[4]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin disk, or analyzed directly using an attenuated total reflectance (ATR) accessory.[1][2]

-

Analysis : The FT-IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Interpretation : The presence of characteristic absorption bands confirms the functional groups. For this compound, key peaks would include N-H stretching vibrations for the amine group, C-H stretches for the ethoxy and aromatic groups, C=N and C=C stretching within the pyrimidine ring, and C-O stretching for the ether linkage.[1]

-

Synthetic Pathway Overview

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds for pharmaceuticals.[1][2] The diagram below illustrates a generalized workflow for the synthesis of a 2-amino-5-alkoxypyrimidine derivative. The synthesis of related pyrimidines often involves the condensation of a substituted malonate with guanidine.[5]

References

An In-depth Technical Guide to 5-Ethoxypyrimidin-2-amine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic utility of 5-Ethoxypyrimidin-2-amine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Due to its primary role as a synthetic intermediate, this guide also delves into the biological significance of its derivatives, with a focus on their interaction with the Polo-like kinase 4 (PLK4) signaling pathway.

Chemical Structure and Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₉N₃O.[1] It possesses a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] The ring is functionalized with an amino group (-NH₂) at the 2-position and an ethoxy group (-OCH₂CH₃) at the 5-position.

The presence of the amino and ethoxy groups significantly influences the molecule's chemical and physical properties. The amino group imparts basic characteristics and provides a site for further chemical modifications, such as N-arylation or acylation, which are crucial for the synthesis of more complex molecules.[2] The ethoxy group, a moderate electron-donating group, influences the electron density of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 164-169 °C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents such as alcohols and ketones. | [1] |

| CAS Number | 39268-74-1 | [1] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach involves the nucleophilic aromatic substitution of a suitable leaving group on a pyrimidine ring. A commonly suggested method is the reaction of a 2-aminopyrimidine derivative with ethanol under appropriate conditions.[1]

A plausible synthetic route, based on general principles of pyrimidine chemistry, is outlined below. This should be considered a representative method that may require optimization.

General Experimental Protocol

Reaction: Ethoxylation of 2-amino-5-bromopyrimidine.

Materials:

-

2-amino-5-bromopyrimidine

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Copper(I) iodide (CuI) (optional, as a catalyst)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyrimidine and anhydrous ethanol under an inert atmosphere.

-

Add sodium ethoxide to the mixture. A catalytic amount of CuI can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethoxy group (-OCH₂CH₃).- A singlet for the two protons of the amino group (-NH₂), which may be broad and its chemical shift can be solvent-dependent.- Two singlets or doublets in the aromatic region for the two non-equivalent protons on the pyrimidine ring. |

| ¹³C NMR | - Two signals in the aliphatic region for the two carbons of the ethoxy group.- Signals in the aromatic region for the four carbons of the pyrimidine ring. The carbon attached to the amino group and the one attached to the ethoxy group would show distinct chemical shifts. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine, typically appearing as two bands in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the aromatic ring and the aliphatic ethoxy group (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1600 cm⁻¹).- C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹).- N-H bending vibration (around 1600 cm⁻¹). |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 139.16.- Fragmentation patterns may include the loss of an ethyl radical (-CH₂CH₃) from the ethoxy group, or the loss of the entire ethoxy group. Alpha-cleavage adjacent to the amino group is also a possible fragmentation pathway. |

Biological Activity and Role in Drug Discovery

Currently, there is no published data on the direct biological activity of this compound. Its primary significance in the pharmaceutical and life sciences sectors lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.

Derivatives as Polo-like Kinase 4 (PLK4) Inhibitors

A notable application of the aminopyrimidine core is in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for cell division.[3][4] Dysregulation of PLK4 activity can lead to centrosome amplification, genomic instability, and ultimately, tumorigenesis.[3] Consequently, PLK4 has emerged as a promising target for anticancer drug development.

Derivatives of this compound have been incorporated into molecules designed to inhibit PLK4. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby arresting the cell cycle and inducing apoptosis in cancer cells.

The PLK4 Signaling Pathway in Cancer

The PLK4 signaling pathway is intricately linked to cell cycle control and proliferation. Overexpression of PLK4 is observed in various cancers and is often associated with poor prognosis.[5] PLK4 initiates centriole duplication, and its activity is tightly regulated to ensure that duplication occurs only once per cell cycle. In cancer cells with elevated PLK4 levels, this regulation is lost, leading to the formation of multiple centrosomes. This, in turn, can cause chromosome mis-segregation during mitosis, a hallmark of cancer.

Furthermore, PLK4 has been implicated in other oncogenic pathways, including the Wnt/β-catenin and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and metastasis.[3][5] Inhibition of PLK4 can, therefore, have a multi-pronged anti-cancer effect by not only disrupting mitosis but also by attenuating these pro-tumorigenic signaling cascades.

Diagram 2: Simplified PLK4 Signaling Pathway in Cancer

Caption: The role of PLK4 in promoting cancer cell proliferation and metastasis, and its inhibition by aminopyrimidine-based drugs.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the synthesis of pharmacologically active compounds. While direct biological data on the compound itself is limited, its core structure is integral to the development of potent kinase inhibitors, particularly those targeting PLK4 in cancer. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents. This guide provides a foundational understanding of its chemical nature and synthetic utility to aid researchers in this endeavor.

References

- 1. chembk.com [chembk.com]

- 2. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 5. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Ethoxypyrimidin-2-amine from 2-aminopyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 5-Ethoxypyrimidin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available 2-aminopyrimidine. The synthesis is presented as a two-step process involving the bromination of 2-aminopyrimidine followed by a nucleophilic aromatic substitution to introduce the ethoxy group.

This document details experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic workflow and reaction mechanisms to aid in the practical application of this chemical transformation.

Synthetic Strategy Overview

The direct ethoxylation of 2-aminopyrimidine at the 5-position is not a well-documented or straightforward transformation. A more robust and higher-yielding approach involves a two-step sequence:

-

Electrophilic Bromination: Introduction of a bromine atom at the electron-rich 5-position of the 2-aminopyrimidine ring. This is achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

-

Nucleophilic Aromatic Substitution (SNA r): Displacement of the bromide with an ethoxide nucleophile. This reaction, a variation of the Williamson ether synthesis, is typically carried out using sodium ethoxide in ethanol.

The overall synthetic transformation is depicted in the workflow below.

Solubility Profile of 5-Ethoxypyrimidin-2-amine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility of 5-Ethoxypyrimidin-2-amine

This compound is a crystalline solid with a molecular structure that includes a polar pyrimidine ring with an amino group and a more non-polar ethoxy group. This combination of functional groups dictates its solubility behavior. The amino group can participate in hydrogen bonding, suggesting solubility in polar protic solvents. The ethoxy group and the overall molecular size contribute to its solubility in less polar organic solvents.

Based on general chemical principles and qualitative statements from chemical suppliers, this compound is known to be soluble in alcohols and ketones, with low solubility in water.[1] The amino group on the pyrimidine ring makes it a weak base, and its solubility is expected to be pH-dependent in aqueous solutions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in a range of organic solvents has not been formally published. However, for the purpose of illustrating how such data should be presented, the following table provides a hypothetical yet representative solubility profile based on qualitative descriptions. Researchers are strongly encouraged to determine precise solubility data experimentally using the protocols outlined in the subsequent sections.

| Solvent | Chemical Class | Expected Solubility (at 25°C) |

| Methanol | Alcohol (Polar, Protic) | Soluble |

| Ethanol | Alcohol (Polar, Protic) | Soluble |

| Isopropanol | Alcohol (Polar, Protic) | Moderately Soluble |

| Acetone | Ketone (Polar, Aprotic) | Soluble |

| Acetonitrile | Nitrile (Polar, Aprotic) | Sparingly Soluble |

| Dichloromethane | Halogenated (Non-polar) | Sparingly Soluble |

| Ethyl Acetate | Ester (Moderately Polar) | Sparingly Soluble |

| Toluene | Aromatic Hydrocarbon (Non-polar) | Poorly Soluble |

| Hexane | Aliphatic Hydrocarbon (Non-polar) | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | Highly Soluble |

Note: This table is for illustrative purposes only and is based on qualitative assessments. Actual quantitative values must be determined experimentally.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the solubility of crystalline compounds like this compound is the isothermal gravimetric method. This method is detailed in studies on the solubility of other pyrimidine derivatives and can be directly applied.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other standard laboratory glassware

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., a shaking water bath) set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the constant temperature for several hours to ensure complete sedimentation.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid crystallization. Immediately filter the solution using a syringe filter that is also pre-warmed to the experimental temperature.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.

-

Residue Quantification: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the solid residue. The difference in mass will give the amount of this compound that was dissolved in the known amount of solvent.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal gravimetric method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While precise, published quantitative solubility data for this compound in a comprehensive range of organic solvents is currently lacking, this technical guide provides a framework for understanding and determining its solubility profile. The provided experimental protocol for the isothermal gravimetric method is a reliable approach for generating the necessary data in-house. Such experimentally determined solubility data is invaluable for the efficient development of synthetic routes, purification strategies, and ultimately, the formulation of drug products containing this important pharmaceutical intermediate. For drug development professionals, accurate solubility data is a cornerstone of pre-formulation studies, impacting bioavailability and the ultimate therapeutic efficacy of the active pharmaceutical ingredient.

References

Spectroscopic Profile of 5-Ethoxypyrimidin-2-amine: A Technical Overview

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Ethoxypyrimidin-2-amine (CAS No: 39268-74-1). Due to the absence of publicly available experimental spectroscopic data for this compound, this document presents predicted data for 1H NMR, 13C NMR, and Infrared (IR) spectroscopy, along with an anticipated mass spectrometry fragmentation pattern. Detailed, generalized experimental protocols for acquiring these spectra are also provided to guide researchers in their laboratory work. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring an ethoxy group and an amine group on the pyrimidine ring, suggests a unique electronic and structural profile that can be elucidated through various spectroscopic techniques.[1] Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This compound is typically a white to off-white solid and is soluble in polar solvents.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.

Predicted 1H NMR Data

Solvent: DMSO-d6 Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1 | s | 2H | Pyrimidine C4-H, C6-H |

| ~6.5 | s (br) | 2H | -NH2 |

| ~4.0 | q | 2H | -O-CH2-CH3 |

| ~1.3 | t | 3H | -O-CH2-CH3 |

Predicted 13C NMR Data

Solvent: DMSO-d6 Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~162 | Pyrimidine C2 |

| ~150 | Pyrimidine C4, C6 |

| ~145 | Pyrimidine C5 |

| ~63 | -O-CH2-CH3 |

| ~15 | -O-CH2-CH3 |

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm-1) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1640 - 1580 | Strong | N-H bend (scissoring) |

| 1570 - 1470 | Strong | C=N and C=C ring stretching |

| 1250 - 1200 | Strong | Aryl C-O stretch (asymmetric) |

| 1050 - 1000 | Medium | Alkyl C-O stretch (symmetric) |

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 139 | [M]+ (Molecular Ion) |

| 110 | [M - C2H5]+ |

| 82 | [M - C2H5O]+ |

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is outlined in the diagram below.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. 1H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. Ensure the sample is fully dissolved.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

-

Data Acquisition: Acquire the 1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[3]

4.1.2. 13C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy. A higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time due to the low natural abundance of 13C.[4]

-

Instrument Setup: Follow the same instrument setup procedure as for 1H NMR.[4]

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4] The number of scans will be significantly higher than for 1H NMR. A relaxation delay of 1-2 seconds is typically used for qualitative spectra.[4]

-

Data Processing: Process the data similarly to the 1H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or TMS.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental contributions.[6]

-

Sample Spectrum: Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire the FT-IR spectrum over a typical range of 4000-400 cm-1.[7] Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if coupled with gas chromatography (GC-MS), inject a solution of the sample into the GC. The sample must be volatile enough for this technique.[8]

-

Ionization: In the case of Electron Ionization (EI), the vaporized sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[9][10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound, along with standardized experimental protocols for data acquisition. While the presented data is theoretical, it serves as a valuable reference for researchers working with this compound, aiding in its identification and characterization. Experimental verification of this data is highly recommended for definitive structural confirmation.

References

- 1. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Versatile Building Block: A Technical Guide to 5-Ethoxypyrimidin-2-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxypyrimidin-2-amine is a heterocyclic amine that serves as a valuable and versatile building block in the field of organic synthesis. Its unique electronic properties and strategically positioned functional groups—an electron-donating ethoxy group at the 5-position and a nucleophilic amino group at the 2-position—make it an attractive starting material for the construction of a diverse array of more complex molecules.[1] This guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of biologically active compounds.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[2] It exhibits low solubility in water but is soluble in various organic solvents, including alcohols and ketones.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 39268-74-1 | [2] |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 164-169 °C | [2] |

| Solubility | Low in water; soluble in alcohols and ketones | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [2] |

Synthesis of this compound

While detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a general synthetic approach involves the reaction of 2-aminopyrimidine with an appropriate alcohol, such as ethanol, under suitable conditions.[2] This transformation is a nucleophilic aromatic substitution where the ethoxy group is introduced onto the pyrimidine ring.

Applications in Organic Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The 2-aminopyrimidine moiety, in particular, is a key structural feature in many kinase inhibitors, where it often acts as a hinge-binder, mimicking the adenine portion of ATP.[3] Consequently, this compound is an important intermediate in the synthesis of potential therapeutics, especially in the oncology domain.[2]

The amino group of this compound is nucleophilic and can readily participate in a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, to afford more complex derivatives.[1]

Synthesis of N-Substituted Urea and Thiourea Derivatives

A common and important reaction of 2-aminopyrimidines is their reaction with isocyanates and isothiocyanates to form N,N'-disubstituted ureas and thioureas, respectively. These functional groups can introduce additional hydrogen bonding capabilities and lipophilicity, which can be crucial for biological activity.

The general workflow for the synthesis of these derivatives is outlined below:

Caption: General workflow for the synthesis of urea/thiourea derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-(5-ethoxypyrimidin-2-yl)-N'-aryl Ureas

The following is a representative, generalized protocol for the synthesis of N-(5-ethoxypyrimidin-2-yl)-N'-aryl ureas, based on standard procedures for the reaction of amines with isocyanates.

Materials:

-

This compound

-

Substituted aryl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the amine in a minimal amount of anhydrous solvent.

-

To this solution, add the substituted aryl isocyanate (1.0-1.2 eq) either neat or as a solution in the same anhydrous solvent. The addition may be performed dropwise if the reaction is exothermic.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially or fully removed under reduced pressure to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the desired N-(5-ethoxypyrimidin-2-yl)-N'-aryl urea.

Application in Kinase Inhibitor Development

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituent at the 5-position, in this case, the ethoxy group, can be tailored to occupy a specific pocket in the ATP-binding site, thereby influencing the inhibitor's potency and selectivity.

Derivatives of this compound have the potential to target various kinases implicated in cancer and other diseases. For example, Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is a validated anticancer target.[4] Small molecule inhibitors with an aminopyrimidine core have shown high potency against PLK4.[4] The development of such inhibitors often involves a scaffold hopping strategy where the aminopyrimidine core is a central element.

The general logic for the development of such kinase inhibitors is depicted in the following diagram:

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of a wide range of heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate for the development of kinase inhibitors and other biologically active molecules. The straightforward reactivity of its amino group allows for facile derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. Further exploration of the synthetic potential of this compound is likely to yield novel molecules with interesting and useful properties.

References

- 1. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]

- 4. 5-ethoxy-6-methylpyridin-2-amine(73101-79-8) 1H NMR [m.chemicalbook.com]

The Amino Group of 5-Ethoxypyrimidin-2-amine: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxypyrimidin-2-amine is a key heterocyclic building block in the synthesis of biologically active molecules, particularly in the realm of medicinal chemistry. The reactivity of this compound is largely dictated by the nucleophilic character of the exocyclic amino group at the C2 position, which is modulated by the electronic interplay with the pyrimidine ring and the C5-ethoxy substituent. This technical guide provides an in-depth analysis of the chemical behavior of this amino group, focusing on its participation in fundamental organic reactions such as N-acylation, N-alkylation, and diazotization. Detailed experimental protocols, quantitative data from relevant studies, and graphical representations of reaction pathways are presented to offer a comprehensive resource for researchers utilizing this versatile scaffold in drug discovery and development.

Introduction: Structural and Electronic Context

This compound is an aromatic heterocycle characterized by a pyrimidine core. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. The 2-amino group, with its lone pair of electrons, acts as an electron-donating group, pushing electron density into the ring. Conversely, the 5-ethoxy group is also an electron-donating substituent. This electronic environment makes the exocyclic amino group a potent nucleophile and a site for various chemical transformations. Its ability to participate in hydrogen bonding also plays a crucial role in its interaction with biological targets.

The 2-aminopyrimidine moiety is a structural component found in numerous pharmaceuticals, including several kinase inhibitors used in oncology, highlighting its importance as a "privileged scaffold" in drug design. Understanding the reactivity of the amino group in this compound is therefore critical for the synthesis of novel derivatives with potential therapeutic applications.

Core Reactivity of the 2-Amino Group

The primary amino group at the C2 position is the most reactive site for electrophilic attack. Its reactivity is central to building molecular complexity from the this compound core.

N-Acylation

N-acylation is a fundamental reaction for the protection of amino groups and the synthesis of amides, which are prevalent in pharmaceuticals. The amino group of this compound readily reacts with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl-pyrimidin-2-amine derivatives. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

General Reaction Scheme for N-Acylation

Caption: N-acylation of this compound.

N-Alkylation

Alkylation of the 2-amino group introduces alkyl substituents, a common strategy for modulating a drug candidate's lipophilicity and metabolic stability. The reaction typically involves alkyl halides or other electrophilic alkylating agents. Controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium salts can be a challenge and often requires careful selection of reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is an alternative method to achieve controlled mono-alkylation.[1]

General Reaction Scheme for N-Alkylation

Caption: N-alkylation of this compound.

Diazotization and Subsequent Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures. These pyrimidine-2-diazonium salts are versatile intermediates. They can undergo a variety of transformations, most notably Sandmeyer and Sandmeyer-type reactions, to introduce a wide range of substituents at the 2-position that are otherwise difficult to install. This includes halogens (Cl, Br), cyano groups, and others, effectively replacing the original amino group.

Logical Relationship for Diazotization

Caption: Diazotization and subsequent Sandmeyer reaction.

Quantitative Data

While specific high-yield protocols for this compound are proprietary or scattered in patent literature, data from analogous 2-aminopyridine and 2-aminopyrimidine systems provide a reliable proxy for expected outcomes.

Table 1: Representative N-Acylation Reactions of Amino-Pyridine/Pyrimidine Derivatives

| Starting Material | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 °C, 1 hr | 95 | |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 °C, 2 hr | 95 | |

| Various Amines | N-protected aminoacylbenzotriazole | Water | Microwave, 50 °C, 15-20 min | 75-98 |

Table 2: Representative N-Alkylation and Displacement Reactions

| Starting Material | Reagent(s) | Solvent | Conditions | Product Type | Yield (%) | Reference |

| 2-Amino-4,6-dichloropyrimidine | Various Amines, TEA | Solvent-free | 80-90 °C, 4-6 hr | N-Substituted Pyrimidine | 82-85 | |

| 2-Aminopyrimidine | Aldehyde, Formic Acid | Formic Acid | Reflux | N-Monosubstituted | High | [1] |

Table 3: Representative Diazotization (Sandmeyer) Reactions

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| Aromatic Amine | 1. NaNO₂, HCl; 2. CuCl | 0-5 °C, then heat | Aryl Chloride | Good | |

| Aromatic Amine | 1. NaNO₂, HBF₄; 2. CuCN | 0-5 °C, then heat | Aryl Cyanide | Good | |

| 2-Aminopyrimidine derivative | t-BuONO, SbCl₃ | Room Temp. | 2-Chloropyrimidine | Good |

Experimental Protocols

The following are generalized, yet detailed, protocols for key reactions involving the 2-amino group, adapted from standard procedures for similar substrates.

Protocol for N-Acylation: Synthesis of N-(5-ethoxypyrimidin-2-yl)acetamide

-

Materials: this compound, Acetic Anhydride, Pyridine (or other suitable base), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding water. If a different solvent was used, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Experimental Workflow for N-Acylation

Caption: Step-by-step workflow for a typical N-acylation experiment.

Protocol for Diazotization and Sandmeyer Reaction: Synthesis of 2-Chloro-5-ethoxypyrimidine

-

Materials: this compound, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl), Ice.

-

Procedure:

-

Diazonium Salt Formation:

-

In a beaker, add this compound (1.0 eq) to a mixture of concentrated HCl and water, then cool to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate flask, dissolve sodium nitrite (1.1 eq) in cold water.

-

Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution. Test for excess nitrous acid using starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate reaction flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl, and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or distillation.

-

Hydrogen Bonding and Supramolecular Chemistry

The 2-amino group is a classic hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N3) are hydrogen bond acceptors. This dual functionality allows this compound to form predictable intermolecular hydrogen bonding networks, which is fundamental to its crystal packing and its binding mode in biological systems.

Hydrogen Bonding Dimer Visualization

Caption: Intermolecular hydrogen bonding in aminopyrimidines.

Conclusion

The 2-amino group is the principal determinant of the chemical reactivity of this compound. Its nucleophilic character enables a wide array of synthetic transformations, including N-acylation, N-alkylation, and conversion to a diazonium salt for subsequent functionalization via Sandmeyer-type reactions. These reactions provide robust and versatile pathways for the elaboration of the 2-aminopyrimidine scaffold, facilitating the generation of diverse chemical libraries for drug discovery. The protocols and data presented in this guide serve as a foundational resource for chemists aiming to leverage the synthetic potential of this valuable heterocyclic intermediate.

References

The Rising Star of Medicinal Chemistry: Unlocking the Potential of 5-Ethoxypyrimidin-2-amine

For Immediate Release

Shanghai, China – December 26, 2025 – In the fast-evolving landscape of drug discovery, the heterocyclic compound 5-Ethoxypyrimidin-2-amine is emerging as a critical building block for the development of novel therapeutics, particularly in the realm of targeted cancer therapy. This in-depth technical guide explores the core applications of this versatile scaffold, with a significant focus on its role in the synthesis of potent Bruton's tyrosine kinase (Btk) inhibitors, a class of drugs transforming the treatment of B-cell malignancies and autoimmune diseases.

Core Properties and Synthetic Versatility

This compound is a white to light yellow crystalline powder with a molecular formula of C₆H₉N₃O.[1][2] Its structure, featuring a pyrimidine ring substituted with an amino group at the 2-position and an ethoxy group at the 5-position, provides a unique combination of reactivity and physicochemical properties. The amino group serves as a key handle for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, making it an ideal starting point for the construction of complex molecular architectures.[2]

A Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

A primary and highly significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of Btk inhibitors.[3] Btk is a crucial enzyme in the B-cell receptor signaling pathway, which is implicated in the survival and proliferation of malignant B-cells.[4][5] Inhibitors of Btk have shown remarkable efficacy in treating various hematological cancers and autoimmune disorders.[6][7]

One prominent example is the synthesis of Remibrutinib, a potent and selective oral Btk inhibitor.[8] While the full synthetic route is complex, a key intermediate derived from this compound is crucial for the elaboration of the final drug molecule. The general synthetic strategy involves the modification of the 2-amino and 4-positions of the pyrimidine ring to introduce the necessary pharmacophoric elements for potent Btk inhibition.

Quantitative Biological Activity

The derivatives of this compound have demonstrated significant biological activity. For instance, Remibrutinib exhibits potent inhibition of Btk, leading to the disruption of the B-cell signaling cascade. The table below summarizes the inhibitory activity of a representative Btk inhibitor derived from a similar aminopyrimidine scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| 1 | Btk | 0.82 | Ramos | 3.17 |

| Raji | 6.69 |

Table 1: Biological activity of a representative Btk inhibitor with a 2-aminopyrimidine core. Data extrapolated from studies on structurally related compounds.[9]

Experimental Protocols

The synthesis of Btk inhibitors from this compound derivatives involves a multi-step process. Below is a generalized experimental protocol for a key coupling step in the synthesis of a 2,4-diaminopyrimidine core, a common feature in many kinase inhibitors.

Synthesis of a 2,4-diaminopyrimidine intermediate:

-

Reaction Setup: To a solution of a 2-amino-4-chloropyrimidine derivative (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathway and Mechanism of Action

Btk inhibitors function by blocking the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream targets, ultimately resulting in B-cell proliferation, survival, and differentiation. By inhibiting Btk, drugs derived from this compound can effectively halt this signaling cascade, thereby preventing the growth and survival of malignant B-cells.

Caption: B-Cell Receptor Signaling and Btk Inhibition.

Synthetic Workflow

The general workflow for synthesizing kinase inhibitors from a 5-alkoxypyrimidin-2-amine core involves a series of well-established organic reactions. This process typically starts with the functionalization of the pyrimidine ring, followed by the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Caption: General Synthetic Workflow for Kinase Inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of potent Btk inhibitors like Remibrutinib underscores its significance in the development of targeted therapies for cancer and autoimmune diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a scaffold of great interest for the discovery of future drug candidates. As research in this area continues, it is anticipated that this humble molecule will play an even greater role in the advancement of medicine.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents [patents.google.com]

- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethoxypyrimidin-2-amine as a Fragment for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous bioactive compounds and its ability to mimic the purine core of ATP, making it an ideal candidate for targeting ATP-binding sites in enzymes like kinases.[1][2] 5-Ethoxypyrimidin-2-amine, a simple derivative of the 2-aminopyrimidine core, represents a promising, albeit currently under-explored, fragment for FBDD campaigns. Its physicochemical properties make it an attractive starting point for the development of potent and selective inhibitors for a range of therapeutic targets.

This technical guide provides a comprehensive overview of the potential application of this compound as a fragment in drug discovery, focusing on a hypothetical workflow, experimental protocols, and data interpretation, primarily within the context of kinase inhibition.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its suitability as a fragment, influencing its solubility, binding characteristics, and synthetic tractability.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O | |

| Molecular Weight | 139.16 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 164-169 °C | |

| Solubility | Low in water; soluble in organic solvents (e.g., alcohols, ketones) | |

| CAS Number | 39268-74-1 | [3] |

A Hypothetical Fragment-Based Drug Discovery Workflow

The journey of a fragment like this compound from a library to a lead compound follows a structured, multi-step process. This hypothetical workflow, depicted below, outlines the key stages of an FBDD campaign.

Potential Biological Target: Protein Kinases

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases.[4][5][6] These enzymes play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Therefore, a plausible therapeutic target class for this compound is the protein kinase family. A simplified representation of a generic kinase signaling pathway that could be modulated by an inhibitor derived from this fragment is shown below.

Experimental Protocols

Detailed methodologies are essential for the successful execution of an FBDD project. The following are generalized protocols for key experiments that would be applicable to the screening and characterization of this compound.

Protocol 1: Fragment Screening using NMR Spectroscopy

Objective: To identify fragments that bind to the target protein by observing changes in the protein's or fragment's NMR spectrum.

Materials:

-

¹⁵N-labeled target protein

-

Fragment library containing this compound

-

NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

-

NMR spectrometer

Procedure:

-

Protein Preparation: Prepare a stock solution of ¹⁵N-labeled target protein at a concentration of 50-100 µM in NMR buffer.

-

Fragment Preparation: Prepare stock solutions of individual fragments or fragment mixtures at a concentration of 10-100 mM in a deuterated solvent (e.g., DMSO-d₆).

-

NMR Data Acquisition (Protein-Observed):

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Add a small aliquot of the fragment stock solution to the protein sample (final fragment concentration typically 10-20 times the protein concentration).

-

Acquire a second ¹H-¹⁵N HSQC spectrum.

-

Compare the two spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.

-

-

NMR Data Acquisition (Ligand-Observed):

-

Techniques such as Saturation Transfer Difference (STD) NMR or WaterLOGSY can be used.

-

Acquire a reference spectrum of the fragment(s) in the absence of the protein.

-

Acquire a spectrum in the presence of a substoichiometric amount of the target protein.

-

The appearance of signals in the difference spectrum indicates binding.

-

-

Data Analysis: Analyze the spectra to identify fragments that cause significant and reproducible changes, indicating a binding event.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of fragment hits and determine their binding affinity and kinetics.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified target protein

-

This compound and other identified hits

-

Immobilization buffers (e.g., acetate buffer pH 4.5) and running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.

-

Fragment Injection: Prepare a dilution series of the fragment in running buffer.

-

Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface.

-

Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the dissociation constant (K D), and association (kₐ) and dissociation (kₑ) rates.

-

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

-

Purified target protein at high concentration (e.g., 5-10 mg/mL)

-

This compound

-

Crystallization screens and plates

-

Cryoprotectant

-

X-ray diffraction source (synchrotron or in-house)

Procedure:

-

Crystallization:

-

Set up crystallization trials of the target protein to obtain well-diffracting crystals.

-

Soak the protein crystals in a solution containing a high concentration of the fragment (typically 1-10 mM).

-

-

Cryo-protection and Data Collection:

-

Transfer the soaked crystals to a cryoprotectant solution and flash-cool in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron or with a home source.

-

-

Structure Determination:

-

Process the diffraction data.

-

Solve the structure by molecular replacement using a known structure of the protein.

-

Build and refine the model, including the bound fragment.

-

-

Analysis: Analyze the final structure to understand the binding mode of the fragment and the key interactions with the protein.

Protocol 4: Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound and its derivatives against a target kinase.

Materials:

-

Target kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds (this compound and derivatives)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Setup: In a microplate, add the test compounds, kinase, and substrate in the assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Data Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Data Analysis:

-

Normalize the data to controls (0% and 100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Hypothetical Screening Data and Structure-Activity Relationship (SAR)

To illustrate the process of hit-to-lead optimization, Table 2 presents hypothetical screening data for this compound and a small set of virtual analogs against a hypothetical kinase. This data demonstrates how small chemical modifications can impact binding affinity and ligand efficiency, guiding the next round of synthesis.

| Compound | Structure | K D (µM) (SPR) | Ligand Efficiency (LE) |

| This compound | 500 | 0.35 | |

| Analog 1 (5-Methoxy) | 800 | 0.32 | |

| Analog 2 (5-Isopropoxy) | 350 | 0.36 | |

| Analog 3 (4-Chloro) | 200 | 0.39 |

Interpretation of Hypothetical SAR:

-

The initial hit, this compound, shows weak binding, which is typical for a fragment.

-

Changing the ethoxy group to a smaller methoxy group (Analog 1) reduces potency, suggesting the ethoxy group occupies a favorable pocket.

-

Increasing the size to an isopropoxy group (Analog 2) slightly improves binding, indicating that this pocket can accommodate larger substituents.

-

The most significant improvement comes from adding a chlorine atom at the 4-position (Analog 3), suggesting a new interaction point that can be exploited in further optimization.

Conclusion

While direct experimental evidence for the use of this compound as a fragment in FBDD is not yet available in public literature, its structural features and physicochemical properties make it a highly attractive candidate. The 2-aminopyrimidine core is a proven pharmacophore, particularly for kinase inhibitors. This technical guide provides a comprehensive, albeit hypothetical, framework for how this fragment could be successfully prosecuted in an FBDD campaign. The detailed experimental protocols and illustrative data serve as a practical resource for researchers looking to explore the potential of this and other novel fragments in their drug discovery endeavors. The principles and workflows outlined here are broadly applicable and represent the current best practices in the field of fragment-based drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Ethoxypyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 5-ethoxypyrimidin-2-amine with various aryl and heteroaryl boronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The 2-amino-5-ethoxypyrimidine scaffold is a key structural motif in many biologically active compounds. Its derivatization through Suzuki coupling allows for the exploration of chemical space and the development of new drug candidates.

This document outlines generalized protocols for the Suzuki coupling of a halogenated this compound with various boronic acids, based on established methodologies for structurally similar pyrimidine derivatives.[2][3][4]

Data Presentation: Reaction Parameters for Suzuki Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted pyrimidines, which can be adapted for this compound. Optimal conditions may vary depending on the specific boronic acid partner.

| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 80 | [2] |

| 2 | 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | - | [3] |

| 3 | 4,6-Dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ | PPh₃ | K₃PO₄ | - | - | - | Reasonable | [4] |

| 4 | 2,4-Dichloropyrimidines | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | Good to Excellent | [2] |

| 5 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | - | - | 37-72 | [5] |

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound. Researchers should optimize these conditions for their specific substrates.

Materials:

-

Halogenated this compound (e.g., 2-amino-5-bromo- or 2-amino-5-chloro-ethoxypyrimidine) (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, Toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and heating mantle or microwave reactor

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if necessary) followed by the degassed solvent(s).

-

Reaction:

-

Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-30 minutes).[2]

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-amino-5-aryl/heteroaryl-ethoxypyrimidine.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A generalized experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Ethoxypyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Ethoxypyrimidin-2-amine. This reaction is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of N-aryl and N-heteroaryl pyrimidine derivatives.[1][2] Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminopyrimidine scaffold in biologically active molecules.[3][4] The protocol described herein is optimized for efficiency and is broadly applicable to a range of aryl halide coupling partners.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, facilitating the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has largely superseded traditional methods for N-arylation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][5] The reaction typically involves an aryl halide or triflate, a primary or secondary amine, a palladium catalyst, a phosphine ligand, and a base.[2]

The 2-aminopyrimidine moiety is a critical pharmacophore found in numerous therapeutic agents, including kinase inhibitors like Imatinib.[3] The ability to functionalize the exocyclic amine of this compound via Buchwald-Hartwig amination opens a direct route to novel derivatives with potential biological activity. This document outlines a general procedure for this transformation, providing a foundation for further optimization and library synthesis.

Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halides.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | |

| Aryl Bromide | ≥98% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% | Commercially Available | Pre-catalyst |

| Xantphos | ≥98% | Commercially Available | Ligand |

| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Base |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup |

| Saturated aq. NH₄Cl | Prepared in-house | For workup | |

| Brine | Prepared in-house | For workup | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent | |

| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Septum and needles

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Flash chromatography system

Experimental Workflow

Caption: A typical experimental workflow for the reaction.

Detailed Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 mmol) and the aryl bromide (1.1 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-ethoxypyrimidin-2-amine.

-